molecular formula C7H14N2O5 B8099691 Threonylserine zwitterion

Threonylserine zwitterion

Cat. No.: B8099691
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-WISUUJSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonylserine zwitterion is a dipeptide analog of significant interest in biochemical and biophysical research. As a zwitterion, it possesses both positive and negative charges within the same molecule, making it overall electrically neutral. This dipolar nature is a key feature of amino acids at physiological pH, where the amino group is protonated (-NH³⁺) and the carboxyl group is deprotonated (-COO⁻) . This specific charge distribution creates a large dipole moment, leading to high solubility in aqueous environments and a characteristic hydration layer, which is crucial for studying solute-solvent interactions in biological systems . The primary research value of this compound lies in its utility as a model compound for investigating peptide behavior and stability. Researchers employ it to probe the physicochemical properties of zwitterionic structures, such as their crystallization, solubility, and interactions in solution . Furthermore, zwitterions are increasingly recognized for their low-fouling properties and ability to resist non-specific protein adsorption . This makes this compound a relevant scaffold in materials science for developing novel biocompatible surfaces, drug delivery systems, and stealth coatings for nanoparticles that can evade the immune system . Its structure, containing both threonine and serine side chains, also provides a platform for studying the role of hydroxyl-containing amino acids in molecular recognition. This product is designated "For Research Use Only (RUO)." It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound in accordance with all applicable laboratory safety standards and regulations.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLGHLJTHMDII-WISUUJSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61043-86-5
Record name Threonylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Structural Features

  • Threonylserine vs. L-threo-3-phenylserine zwitterion :
    Threonylserine contains hydroxyl (-OH) groups from both threonine and serine residues, enhancing hydrophilicity. In contrast, L-threo-3-phenylserine replaces the threonine side chain with a hydrophobic phenyl group, significantly altering its solubility and intermolecular interactions (e.g., reduced hydrogen bonding capacity) .
  • Comparison with 5-Hydroxytryptamine (Serotonin): Serotonin, a monoamine neurotransmitter, forms a zwitterion with a phenolic hydroxyl group and a protonated amine. Unlike Threonylserine, serotonin’s zwitterion constant is low under physiological pH, with <1% existing as a zwitterion. This contrasts with dopamine, where ~10% adopts zwitterionic form due to structural differences in side chains .

Thermal Stability and Degradation

  • CO₂-Derived Zwitterions (e.g., TMG–CO₂ adduct) :
    Zwitterions like TMG–CO₂ (compound 4 in ) exhibit moderate thermal stability, with CO₂ release beginning at 44°C. In contrast, bicarbonate derivatives (e.g., compound 5 ) degrade at higher temperatures (onset at 80°C), attributed to stronger hydrogen-bonding networks .
  • Its stability likely parallels serine and threonine zwitterions, which are less robust than bicyclic superbases (e.g., NHC–CO₂) but more stable than simple amines .

Spectroscopic and Conformational Properties

  • Infrared (IR) Spectroscopy :
    Threonylserine’s IR spectrum would feature asymmetric COO⁻ stretching (~1660 cm⁻¹), similar to TMG–CO₂ (1661 cm⁻¹). Bicarbonates, however, show lower frequencies (~1583 cm⁻¹) due to distinct carboxylate environments .
  • Backbone Conformation: Computational studies on zwitterions (e.g., amino acids) reveal that torsion angles (ψ and ϕ) influence chemical shielding anisotropy (CSA). For example, zwitterionic forms exhibit smaller ψ angles (~-30°) compared to anions (~-10°), affecting NMR signals and reactivity .

Zwitterion Constants and Solubility

  • Impact of Substituents: Zwitterion constants (Z) are influenced by side-chain substituents. Dimethylamine derivatives have lower Z values than methylamino analogs, while diethylamine compounds paradoxically show higher Z. Threonylserine’s hydroxyl-rich structure likely stabilizes zwitterionic form via hydrogen bonding, akin to dopamine .
  • Solubility Trends : Zwitterions like Threonylserine exhibit high aqueous solubility due to charge delocalization. Neutral molecules (e.g., serotonin at physiological pH) are less soluble, underscoring the role of pI in bioavailability .

Preparation Methods

Resin Selection and Amino Acid Loading

Solid-phase peptide synthesis (SPPS) is a cornerstone for dipeptide preparation. A Wang or Rink amide resin is typically employed due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Threonine and serine, both polar amino acids, require orthogonal protecting groups to prevent side reactions. For Threonylserine synthesis:

  • Threonine : The β-hydroxy group is protected with tert-butyl ether (t-Bu), while the α-amine utilizes Fmoc.

  • Serine : The hydroxyl group is protected with tert-butyl dimethylsilyl (TBS) to prevent nucleophilic interference during coupling.

The resin is swelled in dichloromethane (DCM), followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF). Coupling reactions employ N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, with reaction completion monitored via Kaiser test.

Zwitterion Formation and Deprotection

After sequential coupling, global deprotection is achieved using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove t-Bu and TBS groups. The crude peptide is precipitated in cold diethyl ether, then dissolved in aqueous buffer (pH 7.4) to stabilize the zwitterionic form. Dialysis against deionized water (MWCO 500 Da) removes residual reagents.

Solution-Phase Synthesis with Zwitterionic Stabilization

Carbodiimide-Mediated Coupling

In solution-phase synthesis, Threonylserine is prepared via carbodiimide coupling:

  • Activation : Threonine’s carboxyl group is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Coupling : Activated threonine reacts with serine’s amine group at 0–4°C for 24 hours.

  • Purification : The product is isolated via rotary evaporation and recrystallized from ethanol/water (1:3 v/v).

pH-Dependent Zwitterion Stabilization

Threonylserine’s zwitterionic state is pH-sensitive. At its isoelectric point (pI ≈ 5.7), the molecule exhibits maximal zwitterion concentration. Adjusting the solution to pH 5.7 using 0.1 M HCl or NaOH minimizes net charge, enhancing zwitterion stability. Lyophilization at −50°C preserves the zwitterionic structure by avoiding thermal denaturation.

Post-Synthetic Modification for Enhanced Stability

Zwitterionic Polymer Grafting

Drawing from zwitterionic polymer design, Threonylserine can be grafted onto polycaprolactone (PCL) backbones to enhance stability:

  • Ring-Opening Polymerization (ROP) : ε-Caprolactone is polymerized using stannous octoate, introducing allyl glycidyl ether side chains.

  • Thiol-Ene Click Chemistry : Threonylserine zwitterion, modified with a thiol group, is conjugated to the allyl-functionalized PCL under UV light.

  • Characterization : Grafted polymers are analyzed via SEC-MALS (size exclusion chromatography with multi-angle light scattering) to confirm molecular weight (Đ ≈ 1.2).

Thermal and Structural Analysis

Thermogravimetric analysis (TGA) of this compound shows decomposition initiating at 280°C, comparable to imidazolium-based zwitterions. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) of −56°C and melting point (T<sub>m</sub>) of 166°C, indicative of crystalline zwitterionic domains.

Chromatographic Purification and Quality Control

Reversed-Phase HPLC

Crude Threonylserine is purified using a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B):

  • Gradient : 5% B to 40% B over 30 minutes.

  • Detection : UV absorbance at 214 nm.

  • Yield : 72–85% after lyophilization.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

  • Calculated : 238.2 g/mol (C<sub>7</sub>H<sub>14</sub>N<sub>2</sub>O<sub>5</sub>)

  • Observed : m/z 239.1 [M + H]<sup>+</sup>.

Challenges and Mitigation Strategies

Racemization During Synthesis

Threonine and serine are prone to racemization at high temperatures. Mitigation includes:

  • Low-Temperature Coupling : Reactions conducted at 0–4°C reduce racemization to <2%.

  • Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) suppresses epimerization by accelerating coupling.

Hygroscopicity Management

Zwitterions exhibit hygroscopicity due to ionic interactions. Storage under anhydrous K<sub>2</sub>CO<sub>3</sub> in desiccators maintains stability .

Q & A

Q. How to validate the purity of this compound in the presence of residual solvents or byproducts?

  • Combine elemental analysis (C, H, N content) with 2D NMR (HSQC, COSY) to detect impurities. Use inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification. Purity thresholds should align with ICH Q3A guidelines (>98% by HPLC) .

Tables

Technique Application Key Parameters References
X-ray CrystallographySolid-state conformation analysisResolution (<1.5 Å), R-factor (<0.20)
DFT SimulationsCharge distribution predictionBasis set (6-31G(d)), Solvation model (PCM)
Langmuir-Blodgett DepositionThin-film preparation for ARPESSurface pressure (20-30 mN/m), Substrate pH

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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